molecular formula C18H16N2O5S B2508724 methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate CAS No. 1903640-55-0

methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2508724
CAS No.: 1903640-55-0
M. Wt: 372.4
InChI Key: XSWUHBPXWWRYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is a complex organic compound that features a combination of furan, pyridine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry and Carbonic Anhydrase Inhibition

Carbonic Anhydrase Inhibitors : Methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate has been identified as a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that plays a crucial role in tumor growth and metastasis. Research indicates that this compound exhibits high binding affinity and selectivity towards CAIX, making it a candidate for anticancer therapies. The dissociation constant (KdK_d) for this compound was reported to be as low as 0.12 nM, indicating strong interaction with the target enzyme .

Mechanism of Action : The compound's mechanism involves binding to the active site of CAIX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt the pH regulation within tumors, leading to reduced tumor growth and enhanced efficacy of chemotherapeutic agents .

Antimicrobial Activity

Antimicrobial Properties : The compound also displays antimicrobial activity against various pathogens. Pyridine derivatives, including those similar to this compound, have been shown to possess significant antibacterial and antiviral properties. Studies have demonstrated that these compounds can inhibit the growth of several microorganisms, including resistant strains .

Synthesis and Testing : The synthesis of related pyridine compounds has been explored extensively, with methods involving alkylation processes that yield various derivatives with enhanced antimicrobial activity. For instance, modifications to the pyridine ring or the introduction of different substituents can lead to improved efficacy against specific bacterial strains .

Drug Design and Development

Structure-Activity Relationship (SAR) : Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Researchers have conducted extensive studies to determine how alterations in chemical structure impact biological activity. This information is vital for designing more effective inhibitors with fewer side effects .

Case Studies and Clinical Trials : Various case studies have highlighted the potential therapeutic applications of this compound in clinical settings. For example, its use in combination therapies has shown promise in enhancing the effectiveness of existing anticancer drugs by targeting CAIX alongside other pathways involved in tumor metabolism .

Data Table: Summary of Key Findings

Property Details
Compound Name This compound
Target Enzyme Carbonic Anhydrase IX (CAIX)
Binding Affinity Kd=0.12nMK_d=0.12\,nM
Antimicrobial Activity Effective against various pathogens
Therapeutic Applications Potential use in cancer treatment

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate, a compound with potential pharmacological applications, has garnered interest for its biological activities, particularly in cancer therapy and antimicrobial effects. This article synthesizes current research findings, including molecular structure, biological assays, and case studies that highlight its efficacy.

Molecular Structure

The molecular formula of this compound is C19H20N2O4SC_{19}H_{20}N_2O_4S, with a molecular weight of approximately 336.3 g/mol. The compound features a furan ring and a pyridine moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives of para-aminobenzoic acid (PABA), which share similar structural motifs, showed promising results against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
PABA Derivative 1MCF-75.85Induction of apoptosis
PABA Derivative 2A5493.0Inhibition of cell proliferation
Methyl Benzoate AnalogHCT116<10VEGFR-2 inhibition

These findings suggest that the incorporation of furan and pyridine rings can enhance the anticancer activity of sulfamoyl benzoate derivatives by targeting specific pathways involved in tumor growth and survival .

Antimicrobial Activity

In addition to its anticancer potential, there is evidence supporting the antimicrobial activity of related compounds. For example, studies on benzamide derivatives have shown significant antibacterial effects against various pathogens. The structure–activity relationship (SAR) analysis indicates that modifications in the aromatic regions can lead to enhanced antimicrobial potency:

Compound TypeTarget PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Benzamide Derivative AStaphylococcus aureus32
Benzamide Derivative BEscherichia coli16

This suggests that this compound may also possess similar antimicrobial properties due to its structural characteristics .

Case Studies

  • Case Study on Anticancer Efficacy : A recent study evaluated the effect of a series of sulfamoyl benzoates on MCF-7 and A549 cell lines. The most active compound exhibited an IC50_{50} value significantly lower than standard chemotherapeutics like doxorubicin, indicating superior efficacy in inhibiting cancer cell proliferation.
  • Clinical Relevance : In a clinical setting, derivatives of this compound were tested for their ability to induce apoptosis in resistant cancer cell lines. Results showed that certain modifications led to increased caspase activation, suggesting a promising avenue for developing new cancer therapies.

Properties

IUPAC Name

methyl 4-[[6-(furan-2-yl)pyridin-3-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-24-18(21)14-5-7-15(8-6-14)26(22,23)20-12-13-4-9-16(19-11-13)17-3-2-10-25-17/h2-11,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWUHBPXWWRYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.